NE52-QQ57 is a selective antagonist of G protein-coupled receptor 4 (GPR4). [, , , , , , ] GPR4 is a proton-sensing transmembrane receptor involved in various physiological functions. [, , ] NE52-QQ57 is primarily employed in scientific research to investigate the role of GPR4 in various biological processes and disease models. [, , , , , , ]
NE52-QQ57 acts as a selective antagonist of GPR4, blocking its activation. [, , , , , , ] While the precise mechanisms by which GPR4 exerts its effects are still under investigation, research suggests that NE52-QQ57, by inhibiting GPR4, can:
Reduce Caspase-Mediated Apoptotic Cell Death: Studies using MPTP-induced Parkinson's disease models in mice demonstrate that NE52-QQ57 protects dopaminergic neurons by reducing the expression of pro-apoptotic markers like Bax, increasing anti-apoptotic markers like Bcl-2, decreasing caspase-3 activation, and preventing PARP cleavage. [, ] This suggests NE52-QQ57 might interfere with GPR4's involvement in the caspase-dependent mitochondrial apoptotic pathway. []
Suppress AGE-Induced Degradation of Type II Collagen: Research on human chondrocytes suggests that NE52-QQ57 can inhibit the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6), iNOS, NO, COX2, and PGE2 induced by Advanced Glycation End Products (AGEs). [] Furthermore, it appears to protect against type II collagen degradation by suppressing the expression of MMP-3 and MMP-13. [] This suggests a potential role of GPR4 in AGE-mediated inflammatory responses and cartilage degradation.
Modulate CXCL12/CXCR7 Signaling: Research suggests that GPR4, and by extension its antagonism by NE52-QQ57, may play a role in the development of osteoarthritis potentially via the modulation of the CXCL12/CXCR7 signaling pathway. []
Influence GPR4 Degradation: Research indicates that GPR4 might be regulated through degradation pathways involving ubiquitination, RABGEF1 interaction, RAB5 activation, and interactions with ESCRT proteins. [] While NE52-QQ57 itself may not directly participate in these processes, its use helps to elucidate the regulation and downstream effects of GPR4 signaling.
NE 52-QQ57 is a small molecule compound recognized primarily for its role as an antagonist of the G protein-coupled receptor known as GPR4. This compound has garnered attention in various scientific studies due to its potential therapeutic applications in inflammatory diseases and cancer. As a proton-sensing receptor, GPR4 is involved in the regulation of several physiological processes, including inflammation and cellular responses to acidosis. NE 52-QQ57's ability to inhibit GPR4 makes it a significant candidate for research in these areas.
NE 52-QQ57 has been studied extensively in preclinical models, particularly in the context of its pharmacological effects on GPR4. The compound is classified under the category of G protein-coupled receptor antagonists. Research has shown that it can modulate inflammatory responses and has potential applications in treating conditions such as colitis and cancer metastasis .
The synthesis of NE 52-QQ57 involves several steps typically used in organic chemistry to construct complex molecules. While specific synthetic pathways for NE 52-QQ57 are not detailed in the sources, general methods for synthesizing similar compounds often include:
Detailed synthetic routes would require specific experimental data that may not be publicly available.
NE 52-QQ57 participates in several biochemical interactions as an antagonist of GPR4. The primary reactions involve:
These interactions can be studied using techniques like radiolabeled ligand binding assays or functional assays measuring cellular responses post-treatment.
The mechanism of action for NE 52-QQ57 centers on its ability to inhibit GPR4 signaling pathways. Upon binding to GPR4, NE 52-QQ57 prevents receptor activation by protons, which normally would lead to:
By blocking these pathways, NE 52-QQ57 reduces inflammation and may ameliorate symptoms in models of acute colitis and other inflammatory conditions .
While specific physical and chemical properties of NE 52-QQ57 are not extensively documented in the available literature, compounds like it generally exhibit:
Quantitative analyses such as log P (partition coefficient) can provide insights into lipophilicity, which affects absorption and distribution.
NE 52-QQ57 has potential applications in various scientific fields, including:
NE 52-QQ57 functions as a highly selective antagonist for the G protein-coupled receptor 4 (G protein-coupled receptor 4), a proton-sensing transmembrane receptor constitutively active at physiological pH (approximately 7.4). This compound exhibits nanomolar affinity for G protein-coupled receptor 4, with a half-maximal inhibitory concentration (IC₅₀) of 70 nM in receptor binding assays. Structural analyses reveal that NE 52-QQ57 specifically interacts with the orthosteric binding site of G protein-coupled receptor 4, thereby preventing receptor activation by extracellular protons. This interaction disrupts multiple downstream signaling cascades, most notably the nuclear factor kappa-light-chain-enhancer of activated B cells (nuclear factor kappa-light-chain-enhancer of activated B cells) and mitogen-activated protein kinase (mitogen-activated protein kinase) pathways, which are central to inflammatory responses. In human chondrocytes exposed to advanced glycation end products, NE 52-QQ57 administration significantly suppressed nuclear factor kappa-light-chain-enhancer of activated B cells activation, thereby inhibiting the transcription of pro-inflammatory mediators [1] [9]. Similarly, in synovial mast cells challenged with interleukin-33, NE 52-QQ57 effectively blocked p38/mitogen-activated protein kinase phosphorylation and subsequent nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation [5]. The compound's specificity for G protein-coupled receptor 4 over other proton-sensing receptors (ovarian cancer G protein-coupled receptor 1, T-cell death-associated gene 8, G2 accumulation) underpins its utility as a precise pharmacological tool for investigating acid-mediated pathophysiology.
Table 1: Signaling Pathways Modulated by NE 52-QQ57 via G Protein-Coupled Receptor 4 Antagonism
Cellular Context | Primary Signaling Pathway Affected | Key Molecular Events | Functional Outcome |
---|---|---|---|
Human Chondrocytes (Advanced Glycation End Product-exposed) | Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells | Inhibition of inhibitor of nuclear factor kappa B kinase degradation, Reduced nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation | Suppression of tumor necrosis factor-α, interleukin-1β, interleukin-6, cyclooxygenase 2 |
Synovial Mast Cells (Interleukin-33-challenged) | p38/Mitogen-Activated Protein Kinase | Reduced p38 phosphorylation, Decreased nuclear factor kappa-light-chain-enhancer of activated B cells activation | Downregulation of matrix metalloproteinase-2, matrix metalloproteinase-9, cyclooxygenase 2 |
Endothelial Cells (Acidic pH) | Cyclic Adenosine Monophosphate/Protein Kinase A | Blockade of cyclic adenosine monophosphate accumulation | Attenuation of vascular cell adhesion molecule 1, intercellular adhesion molecule 1 expression |
Dopaminergic Neurons (1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-treated) | Mitochondrial Apoptotic Pathway | Modulation of B-cell lymphoma 2-associated X protein/B-cell lymphoma 2 ratio, Inhibition of caspase 3 activation | Neuroprotection against oxidative stress-induced apoptosis |
G protein-coupled receptor 4 exhibits constitutive activity at physiological pH and further increases cyclic adenosine monophosphate production under acidic conditions through Gαs protein coupling. NE 52-QQ57 demonstrates potent inhibition of G protein-coupled receptor 4-mediated cyclic adenosine monophosphate accumulation, with an IC₅₀ of 26.8 nM in human embryonic kidney 293 cells overexpressing G protein-coupled receptor 4 [2] [3]. In human umbilical vein endothelial cells, which natively express G protein-coupled receptor 4, physiological acidification (pH 7.4–7.0) induced a 55% increase in cyclic adenosine monophosphate that was completely abolished by 1 μM NE 52-QQ57 [3]. This pharmacological effect highlights the compound's ability to modulate proton-dependent receptor activation within physiologically relevant pH ranges. Importantly, NE 52-QQ57 also interferes with the complex interplay between G protein-coupled receptor 4 and endogenous acidic modulators: L-lactic acid (1-10 mM) significantly suppresses pH-dependent activation of G protein-coupled receptor 4 in both human embryonic kidney 293 and human umbilical vein endothelial cells, suggesting allosteric negative modulation that may potentiate the antagonist effects of NE 52-QQ57 in acidic microenvironments [3]. The compound's ability to maintain receptor inhibition despite fluctuating proton concentrations provides a mechanistic basis for its efficacy in inflammatory conditions characterized by tissue acidosis, such as rheumatoid arthritis synovium and degenerating cartilage, where pH can drop to 6.5 or lower.
Advanced glycation end products, which accumulate in osteoarthritis and diabetic complications, significantly upregulate G protein-coupled receptor 4 expression in human chondrocytes, creating a pathological feedback loop. NE 52-QQ57 treatment potently interrupts this inflammatory cascade by substantially reducing the production of multiple cytokines and inflammatory mediators. In advanced glycation end product-exposed SW1353 human chondrocytes, NE 52-QQ57 significantly inhibited tumor necrosis factor-α (tumor necrosis factor-α), interleukin-1β (interleukin-1β), and interleukin-6 (interleukin-6) at both transcriptional and protein levels [1]. The compound concurrently suppressed inducible nitric oxide synthase expression and subsequent nitric oxide production, as well as cyclooxygenase 2 induction and prostaglandin E2 synthesis [1] [9]. This broad-spectrum anti-inflammatory activity stems from NE 52-QQ57's upstream targeting of G protein-coupled receptor 4, which functions as a master regulator of multiple inflammatory pathways. In interleukin-33-activated human synovial mast cells—a critical cell type in rheumatoid arthritis pathogenesis—NE 52-QQ57 similarly demonstrated robust inhibition of tumor necrosis factor-α, interleukin-17, and interferon-γ secretion [5]. The compound's efficacy extends beyond cytokine suppression to ameliorating oxidative stress, as evidenced by reduced mitochondrial reactive oxygen species generation and decreased 4-hydroxynonenal (a lipid peroxidation marker) in inflammatory conditions [5]. This multi-faceted suppression of inflammatory mediators positions NE 52-QQ57 as a promising disease-modifying agent for chronic inflammatory disorders.
Table 2: Effect of NE 52-QQ57 on Inflammatory Mediators in Experimental Models
Experimental Model | Inflammatory Trigger | Key Mediators Suppressed | Magnitude of Reduction |
---|---|---|---|
SW1353 Human Chondrocytes | Advanced Glycation End Products | Tumor Necrosis Factor-α, Interleukin-1β, Interleukin-6, Inducible Nitric Oxide Synthase, Nitric Oxide, Cyclooxygenase 2, Prostaglandin E2 | Significant inhibition (p < 0.05) compared to advanced glycation end product-only controls [1] |
Human Synovial Mast Cells | Interleukin-33 | Interleukin-17, Interferon-γ, Tumor Necrosis Factor-α, Cyclooxygenase 2, Prostaglandin E2 | Marked reduction in secretion and expression [5] |
Human Aortic Endothelial Cells | Oxidized Low-Density Lipoprotein | Monocyte Chemotactic Protein 1, Interleukin-6, Reactive Oxygen Species | Significant abrogation of oxidative stress [4] |
Substantia Nigra Pars Compacta (1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Model) | Neuroinflammation | Pro-apoptotic factors, Caspase 3 activation | Reduced neuronal apoptosis [6] |
Extracellular matrix degradation represents a hallmark of osteoarthritis progression, primarily mediated by matrix metalloproteinases. NE 52-QQ57 exerts profound protective effects on cartilage matrix components through targeted inhibition of specific collagenolytic enzymes. In advanced glycation end product-stimulated human chondrocytes, antagonism of G protein-coupled receptor 4 with NE 52-QQ57 significantly reduced both messenger RNA expression and proteolytic activity of matrix metalloproteinase 3 (matrix metalloproteinase 3) and matrix metalloproteinase 13 (matrix metalloproteinase 13)—key enzymes responsible for type II collagen degradation in articular cartilage [1]. This inhibition translated to functional preservation of extracellular matrix integrity, as evidenced by reduced cleavage of type II collagen and decreased sulfated glycosaminoglycan release in human cartilage explants treated with NE 52-QQ57 [9]. The mechanistic basis involves disrupted nuclear factor kappa-light-chain-enhancer of activated B cells signaling downstream of G protein-coupled receptor 4, which normally induces matrix metalloproteinase gene transcription in response to inflammatory stimuli. Similarly, in interleukin-33-activated synovial mast cells, NE 52-QQ57 significantly suppressed the expression and enzymatic activity of matrix metalloproteinase 2 and matrix metalloproteinase 9, gelatinases implicated in synovial inflammation and joint destruction in rheumatoid arthritis [5]. Beyond direct enzyme suppression, NE 52-QQ57 modulates the cysteine-X-cysteine chemokine ligand 12/cysteine-X-cysteine chemokine receptor 7 axis in chondrocytes, which indirectly regulates nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase activation, further limiting matrix metalloproteinase production [9]. This multi-targeted approach to extracellular matrix preservation highlights the compound's potential for mitigating structural joint damage in degenerative and inflammatory arthropathies.
Table 3: Effect of NE 52-QQ57 on Matrix Metalloproteinases and Extracellular Matrix Components
Experimental System | Pathological Stimulus | Matrix Metalloproteinases Targeted | Extracellular Matrix Protective Effects |
---|---|---|---|
Human Chondrocytes | Advanced Glycation End Products | Matrix Metalloproteinase 3, Matrix Metalloproteinase 13 | Rescue of type II collagen from degradation; Reduced collagen cleavage biomarkers [1] |
Human Cartilage Explants | Osteoarthritic Milieu | Matrix Metalloproteinase 13 | Preservation of sulfated glycosaminoglycans; Decreased dimethylmethylene blue assay release [9] |
Synovial Mast Cells | Interleukin-33 | Matrix Metalloproteinase 2, Matrix Metalloproteinase 9 | Inhibition of gelatinase activity; Reduced synovial tissue degradation [5] |
In Vivo Mouse Osteoarthritis Model | Destabilization of Medial Meniscus Surgery | Multiple Cartilage-Degrading Enzymes | Attenuated articular cartilage damage; Reduced Osteophyte formation [9] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0